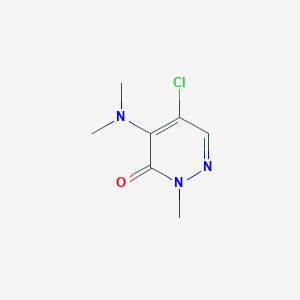![molecular formula C15H9N3S B373980 14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines elements of pyridine, benzothiepine, and pyrimidine. The fusion of these rings results in a molecule with diverse biological activities, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. For instance, heating this precursor with sodium methoxide (MeONa) in butanol (BuOH) at reflux conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the sulfur atom.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar pyrimidine core but lacking the benzothiepine ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, known for its anticancer activity.
Uniqueness
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is unique due to the presence of the benzothiepine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a broader range of molecular targets, making it a versatile scaffold for drug development.
Eigenschaften
Molekularformel |
C15H9N3S |
|---|---|
Molekulargewicht |
263.3g/mol |
IUPAC-Name |
14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene |
InChI |
InChI=1S/C15H9N3S/c1-2-6-13-11(4-1)14-12(8-16-9-18-14)10-5-3-7-17-15(10)19-13/h1-9H |
InChI-Schlüssel |
INTYVBKNMMUUKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,11,13-trimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B373898.png)








![1-(4-amino-3,5-dichlorophenyl)-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)ethanol](/img/structure/B373916.png)
![N-[2-(benzhydryloxy)ethyl]-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373917.png)

![N-[4-(4-chlorobenzyl)benzyl]-N,N-dimethylamine](/img/structure/B373919.png)
![N-{4-[(2-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373923.png)
